1-(3-bromophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(3-bromophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a methoxypyrimidinyl group, and a pyrrolidine carboxamide structure, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the bromophenyl and methoxypyrimidinyl intermediates, followed by their coupling with the pyrrolidine carboxamide. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These methods ensure consistent quality and high throughput, making the compound accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
1-(3-bromophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an inhibitor in specific biochemical pathways.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular functions and signaling pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3-bromophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide include other pyrrolidine carboxamide derivatives and bromophenyl-containing compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
1-(3-bromophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O3/c1-24-14-7-13(18-9-19-14)20-16(23)10-5-15(22)21(8-10)12-4-2-3-11(17)6-12/h2-4,6-7,9-10H,5,8H2,1H3,(H,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTHJOAAZVKUCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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